molecular formula C3H3BrF2 B1268304 3-Bromo-3,3-difluoroprop-1-ene CAS No. 420-90-6

3-Bromo-3,3-difluoroprop-1-ene

Cat. No. B1268304
CAS RN: 420-90-6
M. Wt: 156.96 g/mol
InChI Key: GDDNTTHUKVNJRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-3,3-difluoroprop-1-ene and related compounds has been explored through various chemical pathways. For example, the synthesis of 1-bromo-3-trifluoromethylbut-2-ene involves a three-step process starting from 1,1,1-trifluoroacetone, highlighting the complexity and precision required in synthesizing such fluorinated compounds (Martin, Molines, & Wakselman, 1993). Similarly, the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene from hexafluoroacetone demonstrates the versatility and challenges in creating structurally complex bromo- and fluoro-alkenes (Martin, Molines, & Wakselman, 1995).

Molecular Structure Analysis

The molecular structure of 3-Bromo-3,3-difluoroprop-1-ene, characterized by its bromo and difluoro substituents, significantly influences its reactivity and interaction with other chemical entities. This structural configuration facilitates various chemical reactions, including nucleophilic substitution and electrophilic addition, by providing distinct reactive sites on the molecule.

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, exploiting its halogenated alkene nature. For instance, it undergoes electrophilic addition reactions with nucleophiles, leading to the formation of substitution products or products arising from allylic rearrangement, depending on the nature of the nucleophile involved. The electrophilic reactivity of compounds like 1-bromo-3-trifluoromethylbut-2-ene towards various nucleophiles has been studied, showcasing the diverse outcomes based on the reactants' nature (Martin, Molines, & Wakselman, 1993).

Scientific Research Applications

Application 1: Synthesis of N-(Difluoropropenyl)amides/Amines

  • Summary of the Application : N-(Difluoropropenyl)amides/amines are an important class of fluorinated compounds . They are synthesized from 3-Bromo-3,3-difluoroprop-1-ene .
  • Methods of Application or Experimental Procedures : Under simple base-promoted conditions, 3-Bromo-3,3-difluoroprop-1-ene reacts with N-methylanilines or N-arylacrylamides, with the elimination of one molecule of HBr, to give the target compound .
  • Results or Outcomes : The result of this reaction is the efficient synthesis of N-(Difluoropropenyl)amides/amines without the use of transition metals .

Application 2: Preparation of gem-(difluoroallyl) lithium

  • Summary of the Application : 3-Bromo-3,3-difluoroprop-1-ene, when mixed with lithium bromide, provides a convenient route to prepare gem-(difluoroallyl) lithium .
  • Methods of Application or Experimental Procedures : The specific experimental procedures are not provided in the source .
  • Results or Outcomes : The outcome of this process is the formation of gem-difluorinated organic compounds .

Application 3: Proteomics Research

  • Summary of the Application : 3-Bromo-3,3-difluoroprop-1-ene is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Methods of Application or Experimental Procedures : The specific experimental procedures are not provided in the source .
  • Results or Outcomes : The outcome of this process is the advancement of research in the field of proteomics .

Application 4: Preparation of gem-Difluorinated Organic Compounds

  • Summary of the Application : 3-Bromo-3,3-difluoroprop-1-ene, when mixed with lithium bromide, provides a convenient route to prepare gem-(difluoroallyl) lithium, a reagent of general use in the formation of gem-difluorinated organic compounds .
  • Methods of Application or Experimental Procedures : The specific experimental procedures are not provided in the source .
  • Results or Outcomes : The outcome of this process is the formation of gem-difluorinated organic compounds .

Safety And Hazards

3-Bromo-3,3-difluoroprop-1-ene is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The use of 3-Bromo-3,3-difluoroprop-1-ene in the synthesis of gem-difluorinated isoxazole derivatives represents a promising direction for future research . This approach features high atom- and step-economies, excellent functional group compatibilities, and diverse transformations .

properties

IUPAC Name

3-bromo-3,3-difluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrF2/c1-2-3(4,5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDNTTHUKVNJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339267
Record name 3-bromo-3,3-difluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3,3-difluoroprop-1-ene

CAS RN

420-90-6
Record name 3-bromo-3,3-difluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-3,3-difluoropropene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
23
Citations
C Li, D Zhang, W Zhu, P Wan, H Liu - Organic Chemistry Frontiers, 2016 - pubs.rsc.org
Pd-catalyzed direct difluoroallylation of C–H bonds of benzamides with readily available Rf-Br reagents is reported. The reaction proceeds via Pd-catalyzed C–H activation, followed by …
Number of citations: 19 pubs.rsc.org
J Li, C Hong, Y Niu, B Wang, W Xiong… - Chemistry–An Asian …, 2023 - Wiley Online Library
A novel and reliable palladium‐catalyzed oxylallylation of alkynone oxime ethers with fluorine‐containing alkenes was accomplished. Using the bulk industrial chemical 3‐bromo‐3,3‐…
Number of citations: 3 onlinelibrary.wiley.com
XQ Chen, H Lu, CX Chen, R Zeng… - The Journal of …, 2022 - ACS Publications
A robust Stille gem-difluoroallylation of arylstannanes with 3-bromo-3,3-difluoropropenes has been established. The catalyst was found to exert critical effect on the reaction …
Number of citations: 5 pubs.acs.org
S González, D Del Carratore, RJ Maza, E Fernández - Tetrahedron Chem, 2023 - Elsevier
The synthesis and characterization of 1,1,1′1′-tetrapinacolborylethane is conducted to study the functionalization of that densely borylated small molecules through Cu-catalyzed …
Number of citations: 3 www.sciencedirect.com
E Fernández, S Gonzalez, D Del Carratore… - Available at SSRN … - papers.ssrn.com
The synthesis and characterization of 1, 1, 1’1’-tetrapinacolborylethane is conducted to study the functionalization of that densely borylated small molecules through Cu-catalyzed …
Number of citations: 0 papers.ssrn.com
S Zhao, C Li, B Xu, H Liu - Chinese Journal of Organic Chemistry, 2020 - sioc-journal.cn
A mild and facile two-step strategy has been developed for the synthesis of fluorinated 3, 4-dihydropyrimido-[1, 6-a]-indol-1 (2H)-ones through Cp* Rh (III)-catalyzed CH 3, 3-…
Number of citations: 4 sioc-journal.cn
P Mears - 2015 - search.proquest.com
This thesis describes approaches towards the synthesis of 20-deoxybryostatins and 20, 20-difluorobryostatins. Towards the 20-deoxybryostatins, a route previously developed within …
Number of citations: 5 search.proquest.com
FL Qing, F Zheng - Synlett, 2011 - thieme-connect.com
A number of fluorinated versatile building blocks (synthons) were developed for the synthesis of trifluoromethylated and gem-difluoromethylenated biologically interesting compounds. …
Number of citations: 64 www.thieme-connect.com
PR Mears, S Hoekman, CE Rye, FP Bailey… - Organic & …, 2019 - pubs.rsc.org
Bryostatins with modified C17–C27 fragments have not been widely studied. The synthesis of 20,20-difluorinated analogues was therefore investigated. Such substitution would inhibit …
Number of citations: 9 pubs.rsc.org
P Dominguez‐Molano, R Weeks… - Angewandte Chemie …, 2023 - Wiley Online Library
Regioselective borylcupration of borylated skipped (Z)‐dienes generates diborylated alkylcopper species that are involved in an intramolecular stereospecific B/Cu 1,3‐rearrangement …
Number of citations: 4 onlinelibrary.wiley.com

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